molecular formula C21H18F2N4O3 B12159553 methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159553
M. Wt: 412.4 g/mol
InChI Key: AYSDKSBTHCEYKH-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The difluorophenyl group is introduced via a substitution reaction, and the final esterification step involves the reaction of the intermediate with methyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The difluorophenyl group and imidazopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate: Shares a similar difluorophenyl group but differs in the core structure.

    Methyl 4-[2-(4-bromo-2,5-difluorophenyl)acetamido]-3-{[(3S)-4,4-dimethyloxolan-3-yl]amino}-5-fluorobenzoate: Contains a difluorophenyl group and a benzoate moiety but has different substituents.

Uniqueness

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a difluorophenyl group and an imidazo[4,5-c]pyridine moiety. Its molecular formula is C23H28F2N4O2C_{23}H_{28}F_2N_4O_2 with a molecular weight of 430.49 g/mol. The presence of fluorine atoms in the structure often enhances lipophilicity and biological activity.

1. Anticancer Activity

Recent studies suggest that this compound exhibits notable anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. Specific studies indicated that it inhibits tubulin polymerization, which is crucial for cancer cell division and proliferation .
  • Mechanism of Action : Docking simulations revealed that the compound interacts with the colchicine binding site on tubulin, suggesting a mechanism similar to that of known anticancer agents like combretastatin A-4. This interaction leads to cell cycle arrest in the G2/M phase .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of Cytokine Release : In vitro assays showed that the compound significantly reduces the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

3. Antioxidant Activity

The compound's structure may contribute to its antioxidant properties:

  • Free Radical Scavenging : Preliminary tests indicated that this compound exhibits free radical scavenging activity in various assays (e.g., DPPH and ABTS tests), indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in MDPI highlighted the efficacy of this compound against HeLa cells. The results indicated an IC50 value of approximately 0.1 µM in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
  • Anti-inflammatory Effects : Another investigation focused on the compound’s ability to modulate inflammatory responses in a murine model of arthritis. The treatment group showed reduced swelling and inflammatory markers compared to controls, supporting its therapeutic potential in chronic inflammatory diseases .

Data Summary Table

Biological ActivityMechanism/EffectIC50 Value (µM)Reference
AnticancerTubulin polymerization inhibition0.1
Anti-inflammatoryTNF-alpha release inhibition-
AntioxidantFree radical scavenging-

Properties

Molecular Formula

C21H18F2N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18F2N4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

AYSDKSBTHCEYKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)F)F)N=CN3

Origin of Product

United States

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